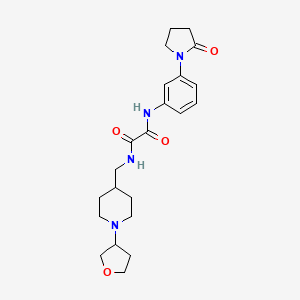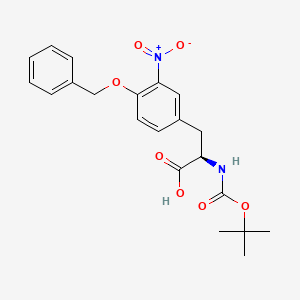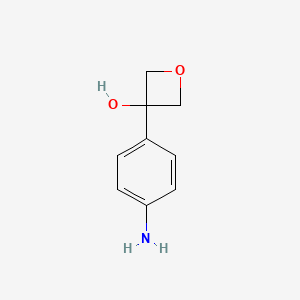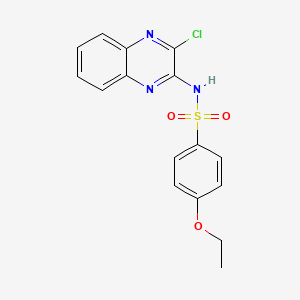![molecular formula C11H17ClN2O B2941113 2-[2-Aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol CAS No. 1874027-23-2](/img/structure/B2941113.png)
2-[2-Aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Base-Labile Amino-Protective Groups for Peptide Synthesis : Modification of the methyl group in 2-(methylsulphonyl)ethanol led to alcohols that can introduce amino-protective groups of the urethane type, which are labile in alkaline media. This method involves β-elimination and offers protecting groups with higher sensitivity to base, useful in peptide synthesis (Verhart & Tesser, 2010).
Enzymatic Synthesis of Chiral Intermediates : Research on the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol by Candida ontarioensis demonstrated a practical approach for preparing important chiral intermediates. This process is crucial for pharmaceutical synthesis, showcasing high enantioselectivity and yield (Ni, Zhang, & Sun, 2012).
Ruthenium-Catalyzed Reduction : A study described the reduction of various nitroarenes to aminoarenes using formic acid and a ruthenium catalyst. This process highlights an alternative route to valuable hydrocarbons from ethanol, demonstrating the versatility of ruthenium catalysis in organic synthesis (Watanabe et al., 1984).
Pharmacological Research
- Biotransformation for Enantioselective Synthesis : A study on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol by an Acinetobacter sp. isolate demonstrated a novel route for the highly enantioselective synthesis of a chiral intermediate. This method is applicable in the synthesis of antifungal agents, showcasing the role of microbial biocatalysis in drug development (Miao et al., 2019).
Material Science and Engineering
- Synthesis of Heterocycles and Building Blocks : The solventless cyclocondensation of 2-aminothiophenol with thiourea to afford benzo[d]oxazole derivatives showcases the utility of this compound in generating versatile building blocks for heterocycles. This research highlights the significance of such compounds in material science, contributing to advancements in the synthesis of complex molecules (Saeed et al., 2021).
Mechanism of Action
The mechanism of action of this compound is not specified in the available sources.
properties
IUPAC Name |
2-[2-aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O/c12-11-3-1-2-10(8-11)9-14(5-4-13)6-7-15/h1-3,8,15H,4-7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEOLEBVDULIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CCN)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1874027-23-2 |
Source


|
| Record name | 2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

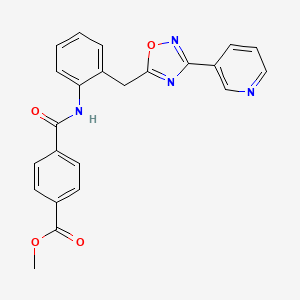

![N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide](/img/structure/B2941035.png)
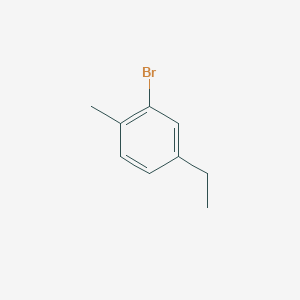
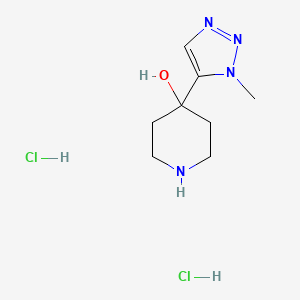
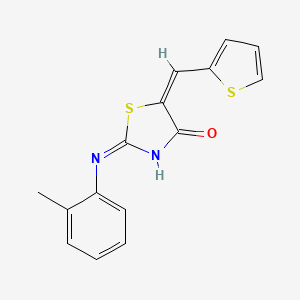

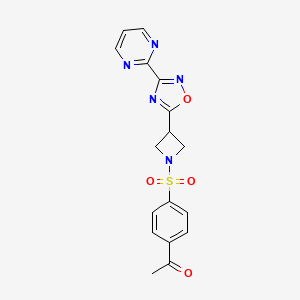
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2941041.png)
![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)
